molecular formula C21H25Cl2NO B14431810 2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol CAS No. 80018-14-0

2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol

Cat. No.: B14431810
CAS No.: 80018-14-0
M. Wt: 378.3 g/mol
InChI Key: KOGUEWQDLWUNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol is an organic compound with a complex structure that includes an octyl group, an imino group, and two chlorophenyl groups

Preparation Methods

The synthesis of 2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with octylamine to form an imine intermediate. This intermediate is then reacted with 4-chlorophenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

2-(Octylimino-(2-chlorophenyl)methyl)-4-chlorophenol can be compared with other similar compounds such as:

    2-(Octylimino-(2-chlorophenyl)methyl)-4-bromophenol: This compound has a bromine atom instead of a chlorine atom, which may result in different chemical reactivity and biological activity.

    2-(Octylimino-(2-chlorophenyl)methyl)-4-fluorophenol: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

Properties

CAS No.

80018-14-0

Molecular Formula

C21H25Cl2NO

Molecular Weight

378.3 g/mol

IUPAC Name

4-chloro-2-[C-(2-chlorophenyl)-N-octylcarbonimidoyl]phenol

InChI

InChI=1S/C21H25Cl2NO/c1-2-3-4-5-6-9-14-24-21(17-10-7-8-11-19(17)23)18-15-16(22)12-13-20(18)25/h7-8,10-13,15,25H,2-6,9,14H2,1H3

InChI Key

KOGUEWQDLWUNBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.